Cesium hydroxide

Vue d'ensemble

Description

Cesium hydroxide, with the chemical formula CsOH, is a powerful base and a hydroxide of the alkali metal cesium. It is known for its strong alkalinity and distinctive properties. This compound appears as colorless or white deliquescent granules or lumps. It has a melting point of 272.31°C and boils at 670°C, decomposing at high temperatures. It is highly soluble in water, producing a solution that is strongly basic, reacting violently with acids, and is capable of attacking glass and other silicate materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cesium hydroxide is generally produced by reacting cesium metal with water. This exothermic reaction generates this compound along with the release of hydrogen gas. The chemical equation representing this process is: [ 2Cs (s) + 2H_2O (l) \rightarrow 2CsOH (aq) + H_2 (g) ]

Industrial Production Methods: In industrial settings, this compound is produced by the electrolysis of cesium chloride (CsCl) in the presence of water. This method ensures a high yield and purity of the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air, forming cesium oxide (Cs_2O).

Reduction: It can be reduced back to cesium metal under specific conditions.

Substitution: this compound can participate in substitution reactions, where it replaces other hydroxides in compounds.

Common Reagents and Conditions:

Acids: Reacts violently with acids to form cesium salts and water.

Silicates: Attacks glass and other silicate materials, dissolving them.

Major Products Formed:

Cesium Salts: Formed when reacting with various acids.

Cesium Oxide: Formed during oxidation reactions.

Applications De Recherche Scientifique

Oil and Gas Industry

Drilling Fluids

Cesium hydroxide is primarily used in the production of cesium-based formate drilling fluids. These fluids are characterized by their high density and are essential for high-pressure and high-temperature drilling operations. The advantages of cesium formate brines include:

- Enhanced Wellbore Stability : They provide better stability in challenging geological formations.

- Environmental Safety : Reduced environmental impact compared to traditional drilling fluids.

- Improved Safety : Lower risk of blowouts and other drilling hazards due to better control over well pressure .

Electronics Industry

Manufacturing of Electronic Components

In the electronics sector, this compound serves as a precursor for various cesium-based compounds used in the production of:

- Vacuum Tubes : Essential for signal amplification in electronic devices.

- Photoelectric Cells : Utilized in solar panels and light sensors.

- Cesium Catalysts : Employed in chemical processes such as the dehydrogenation of alkanes and hydrogen production .

Materials Science

Development of Advanced Materials

Research into cesium-based compounds has led to innovative applications in materials science:

- Optoelectronic Devices : this compound is used in the synthesis of materials for photonics and quantum computing.

- Ceramics and Glass Production : It aids in creating high-purity glass and ceramic materials due to its strong alkaline properties .

Analytical Chemistry

Laboratory Applications

this compound plays a significant role in analytical chemistry, particularly in:

- Density Gradient Ultracentrifugation : It is used to prepare cesium chloride gradients for the separation of biological particles.

- Reagent for Chemical Reactions : Acts as a catalyst in various laboratory chemical reactions .

Nuclear Applications

Production of Radioisotopes

In the nuclear industry, this compound is crucial for producing cesium-137, a radioisotope used in medical and industrial radiography. Its role includes:

- Radiation Source : Cesium-137 is utilized for imaging and measurement applications in various fields .

Summary Table of Applications

| Industry | Application | Benefits |

|---|---|---|

| Oil and Gas | Drilling Fluids (Cesium Formate) | Enhanced stability, environmental safety |

| Electronics | Vacuum Tubes, Photoelectric Cells | Improved performance in electronic devices |

| Materials Science | Advanced Materials (Optoelectronics) | Innovation in photonics and quantum tech |

| Analytical Chemistry | Density Gradient Ultracentrifugation | Precise separation techniques |

| Nuclear | Production of Cesium-137 | Medical imaging and industrial radiography |

Mécanisme D'action

Cesium hydroxide exerts its effects primarily through its strong basicity. It reacts with acids to neutralize them, forming cesium salts and water. Its ability to attack silicate materials is due to its high reactivity with silicon dioxide, breaking down the silica framework .

Comparaison Avec Des Composés Similaires

- Lithium hydroxide (LiOH)

- Sodium hydroxide (NaOH)

- Potassium hydroxide (KOH)

- Rubidium hydroxide (RbOH)

Comparison: Cesium hydroxide is the strongest base among the alkali metal hydroxides. It is more reactive than its lighter homologues, such as sodium hydroxide and potassium hydroxide. This high reactivity makes it particularly useful in applications requiring strong bases .

This compound’s unique properties, such as its ability to dissolve glass and its high reactivity, set it apart from other alkali metal hydroxides, making it a valuable compound in various scientific and industrial applications .

Activité Biologique

Cesium hydroxide (CsOH) is an inorganic compound known for its strong basicity and potential biological activity. This article explores its biological effects, toxicity, and applications based on various research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CsOH |

| Molecular Weight | 149.91 g/mol |

| Appearance | Colorless to yellowish solid |

| Solubility | Highly soluble in water |

| pK_a | Approximately 15.76 |

This compound is the strongest of the alkali metal hydroxides, exhibiting significant reactivity due to its high basicity .

Toxicological Profile

Research indicates that this compound possesses notable toxicity, particularly when compared to other alkali hydroxides. The acute oral LD50 for this compound in rats is approximately 1016 mg/kg, which is about one-third that of potassium hydroxide . While it does not cause skin sensitization, it can lead to severe eye irritation upon contact .

Case Studies

- Neurological Effects : In a study involving voluntary ingestion of cesium chloride (a related compound), subjects reported neurological changes such as heightened perception and tingling sensations after consuming significant doses over a period . Although this compound was not directly tested in this context, similar effects may be anticipated due to its chemical properties.

- Animal Studies : Rats exposed to this compound showed initial hyperexcitability followed by lethargy and weakness during a 14-day observation period . This suggests that cesium ions may interfere with normal neuronal function.

This compound acts primarily as a strong base, donating hydroxide ions (OH-) in biochemical reactions. This property allows it to participate in various chemical processes, including the synthesis of organic compounds like unsymmetrical bis-allyl ethers through dimerization reactions .

Cellular Interactions

Cesium ions can replace potassium ions in biological systems, potentially affecting cellular functions such as ion transport and signaling pathways. The ability of cesium to mimic potassium could disrupt normal physiological processes, leading to adverse effects .

Environmental and Biological Implications

The environmental impact of cesium compounds, particularly radioactive isotopes, has been studied extensively. Cesium tends to accumulate in certain food chains, raising concerns about its biological activity in ecosystems contaminated with radioactive cesium .

Bioremediation Applications

Research has shown that certain biological agents can absorb cesium effectively. For instance, the fungal strain Rhodosporidium fluviale has demonstrated a capacity for biosorption of cesium-137 through electrostatic attraction mechanisms . This highlights potential biotechnological applications for removing cesium from contaminated environments.

Propriétés

IUPAC Name |

cesium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.H2O/h;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCVOHYBFXVBRW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

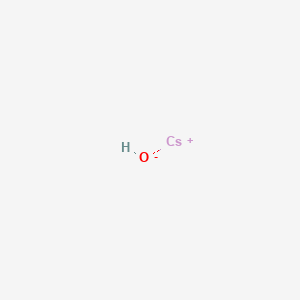

[OH-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsHO, CsOH | |

| Record name | CESIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAESIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | caesium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066699 | |

| Record name | Cesium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.913 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cesium hydroxide is a colorless to yellow crystalline solid. Harmful to skin and eyes. Used in electric storage batteries., Colorless or yellowish, crystalline solid. Note: Hygroscopic (i.e., absorbs moisture from the air); [NIOSH], COLOURLESS-TO-YELLOW HYGROSCOPIC CRYSTALS., Colorless or yellowish, crystalline solid., Colorless or yellowish, crystalline solid. [Note: Hygroscopic (i.e., absorbs moisture from the air).] | |

| Record name | CESIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cesium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAESIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CESIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/311 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cesium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0111.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

395 % at 59 °F (NIOSH, 2023), Soluble in ethanol, Soluble in about 25 parts water, much heat being evolved, 300 g/100 g water at 30 °C, Solubility in water, g/100ml at 15 °C: 395 (very good), (59 °F): 395% | |

| Record name | CESIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cesium hydroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAESIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cesium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0111.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.68 (NIOSH, 2023) - Denser than water; will sink, 3.68 g/cu cm, 3.68 g/cm³, 3.68 | |

| Record name | CESIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cesium hydroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAESIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CESIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/311 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cesium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0111.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CESIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CESIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/311 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cesium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0111.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White-yellow hygroscopic crystals, Colorless or yellowish, fused, crystalline mass | |

CAS No. |

21351-79-1 | |

| Record name | CESIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cesium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021351791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium hydroxide (Cs(OH)) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cesium hydroxide (Cs(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caesium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CESIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458ZFZ6235 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cesium hydroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAESIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CESIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/311 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cesium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FK958940.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

522 °F (NIOSH, 2023), 342.3 °C, MP: 272.3 °C, 272 °C, 522 °F | |

| Record name | CESIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cesium hydroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAESIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CESIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/311 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cesium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0111.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cesium hydroxide has the molecular formula CsOH and a molecular weight of 149.91 g/mol.

A: Infrared (IR) spectroscopy can be used to distinguish between OH- ions and H2O molecules in this compound monohydrate at 293 K. []

A: this compound can deposit onto oxidized stainless steel surfaces at temperatures between 1000 and 1200 Kelvin. [] This deposition occurs through a chemical reaction between cesium and chromate present in the oxide layer. This compound can also react with boric oxide coatings on stainless steel, forming cesium metaborate. []

A: At temperatures above 973 K, this compound vapor reacts with calcium silicate insulation, forming dicalcium silicate (Ca2SiO4) and cesium aluminum silicate (CsAlSiO4). [] This reaction is significant as it may explain the formation of cesium-bearing materials observed following the Fukushima Daiichi nuclear power plant accident. []

A: Yes, at high temperatures (1270K), this compound reacts with the boric oxide (B2O3) formed from the reaction between boron carbide and steam. This reaction likely forms cesium metaborate (CsBO2). []

ANone: this compound is a powerful base frequently used as a catalyst in various organic reactions, including:

* **N-alkylation of amines:** Enables the selective synthesis of secondary amines by promoting monoalkylations and suppressing overalkylations. []* **Synthesis of unsymmetrical organoselenides:** Catalyzes the reaction of arylselenol with alkyl halides in the presence of potassium hydroxide, providing a cost-effective alternative to using this compound as the sole base. []* **Stereoselective synthesis of (Z)-1,2-diarylthio-1-alkenes:** Catalyzes the reaction of terminal alkynes with diaryl disulfides under a nitrogen atmosphere. [, ]* **Synthesis of aryltellurophosphates:** Enables the efficient synthesis of aryltellurophosphates from dialkyl phosphites and diaryl ditellurides at room temperature. []* **Synthesis of 1-iodoalkynes:** Catalyzes the reaction of terminal alkynes with iodine in THF, leading to high yields of 1-iodoalkynes. []* **Hydrothiolation of alkynyl selenides:** Promotes the hydrothiolation of alkynyl selenides to produce (Z)-1-organoseleno-2-arylthio-1-alkenes with high stereo- and regioselectivity. []* **Hydroamidation of internal aryl alkynes:** Mediates the hydroamidation of internal aryl alkynes with primary amides, producing stereodefined (Z)-enamides with high anti-selectivity. []A: this compound plays a crucial role in enhancing the activity and selectivity of alumina-supported ruthenium carbonyl catalysts for dibenzothiophene hydrodesulfurization. [, ] It promotes the C-S bond cleavage of dibenzothiophene and stabilizes the Ru-S bonds in the active ruthenium sulfide species, leading to higher catalytic activity. [] Additionally, this compound increases the amount of labile sulfur on the catalyst, suggesting a higher dispersion of active ruthenium species. []

A: While pure this compound volatilizes rapidly in steam at high temperatures, its interaction with certain materials, such as coal mineral matter, can significantly reduce its volatility. []

ANone: this compound is a strong base and should be handled with caution. Information regarding specific safety precautions and regulations can be found in the material safety data sheet provided by the manufacturer.

A: Flame atomic absorption spectrometry can be used to determine the concentration of this compound in workplace air. The method involves capturing the sample on a micro-filter, desorbing it with water, and analyzing the solution. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.